molecular formula C7H11FO B13246795 2-Fluoro-6-methylcyclohexan-1-one

2-Fluoro-6-methylcyclohexan-1-one

Cat. No.: B13246795
M. Wt: 130.16 g/mol
InChI Key: CHVWRYSWQOSJAR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylcyclohexan-1-one is a fluorinated cyclohexanone derivative with the molecular formula C7H11FO. This compound is characterized by a fluorine atom and a methyl group attached to a cyclohexanone ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the fluorination of 6-methylcyclohexan-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-6-methylcyclohexanone carboxylic acid.

    Reduction: Formation of 2-fluoro-6-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylcyclohexan-1-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanone: Similar structure but lacks the fluorine atom.

    6-Fluorocyclohexanone: Similar structure but lacks the methyl group.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness

2-Fluoro-6-methylcyclohexan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the cyclohexanone ring

Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

2-fluoro-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H11FO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3

InChI Key

CHVWRYSWQOSJAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)F

Origin of Product

United States

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